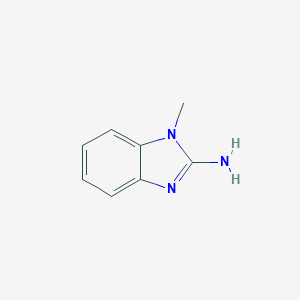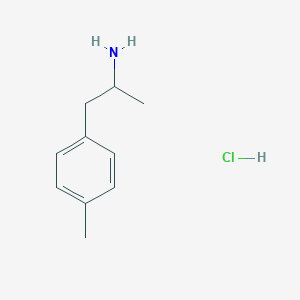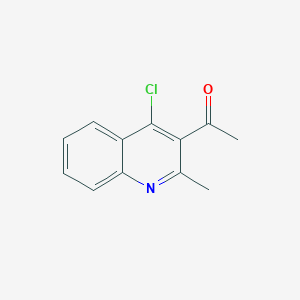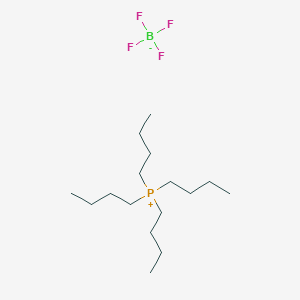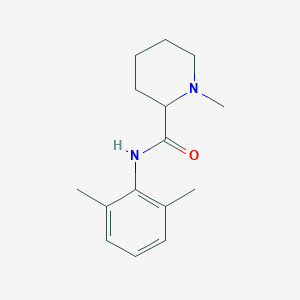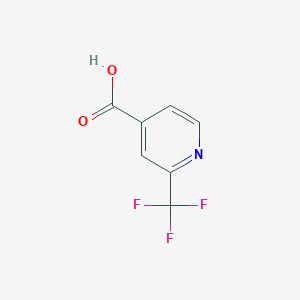![molecular formula C21H14N2O2 B158408 Quino[2,3-b]acridine-7,14-dione, 5,12-dihydro-2-methyl- CAS No. 10228-01-0](/img/structure/B158408.png)
Quino[2,3-b]acridine-7,14-dione, 5,12-dihydro-2-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Quino[2,3-b]acridine-7,14-dione, 5,12-dihydro-2-methyl- is a synthetic compound that belongs to the family of quinacridone derivatives. It has been widely studied for its potential applications in various fields, including material science, biology, and medicine.
作用機序
The mechanism of action of Quino[2,3-b]acridine-7,14-dione, 5,12-dihydro-2-methyl- varies depending on its application. In cancer cells, it inhibits topoisomerase II activity, leading to DNA damage and cell death. In malaria parasites, it disrupts the heme detoxification pathway, leading to the accumulation of toxic heme and parasite death. In Alzheimer's disease, it inhibits the aggregation of amyloid-β peptides, which are believed to play a key role in the development of the disease.
生化学的および生理学的効果
Quino[2,3-b]acridine-7,14-dione, 5,12-dihydro-2-methyl- has been shown to have various biochemical and physiological effects. In cancer cells, it induces apoptosis and inhibits cell proliferation. In malaria parasites, it disrupts the heme detoxification pathway and inhibits parasite growth. In Alzheimer's disease, it inhibits the aggregation of amyloid-β peptides and reduces neuroinflammation.
実験室実験の利点と制限
The advantages of using Quino[2,3-b]acridine-7,14-dione, 5,12-dihydro-2-methyl- in lab experiments include its high potency and selectivity, its fluorescent properties, and its potential as a drug candidate. However, its limitations include its low solubility in aqueous solutions, its potential toxicity, and its limited availability.
将来の方向性
There are several future directions for the research on Quino[2,3-b]acridine-7,14-dione, 5,12-dihydro-2-methyl-. These include the development of more efficient synthesis methods, the exploration of its potential applications in other fields, such as optoelectronics and catalysis, the investigation of its mechanism of action in more detail, and the evaluation of its safety and efficacy as a drug candidate in clinical trials.
In conclusion, Quino[2,3-b]acridine-7,14-dione, 5,12-dihydro-2-methyl- is a synthetic compound that has been widely studied for its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and to explore its applications in different fields.
合成法
The synthesis of Quino[2,3-b]acridine-7,14-dione, 5,12-dihydro-2-methyl- involves several steps, including the condensation of 2-aminobenzoic acid with 2-nitrobenzaldehyde, reduction of the resulting nitro compound, cyclization of the intermediate, and oxidation of the final product. The yield and purity of the compound depend on the reaction conditions and the quality of the starting materials.
科学的研究の応用
Quino[2,3-b]acridine-7,14-dione, 5,12-dihydro-2-methyl- has been extensively investigated for its potential applications in various fields. In material science, it has been used as a fluorescent dye for imaging and sensing applications. In biology, it has been studied as a potential anticancer agent, as it can induce apoptosis in cancer cells by inhibiting topoisomerase II activity. In medicine, it has been evaluated as a potential drug candidate for the treatment of various diseases, including malaria, tuberculosis, and Alzheimer's disease.
特性
CAS番号 |
10228-01-0 |
|---|---|
製品名 |
Quino[2,3-b]acridine-7,14-dione, 5,12-dihydro-2-methyl- |
分子式 |
C21H14N2O2 |
分子量 |
326.3 g/mol |
IUPAC名 |
2-methyl-5,12-dihydroquinolino[2,3-b]acridine-7,14-dione |
InChI |
InChI=1S/C21H14N2O2/c1-11-6-7-17-13(8-11)21(25)15-10-18-14(9-19(15)23-17)20(24)12-4-2-3-5-16(12)22-18/h2-10H,1H3,(H,22,24)(H,23,25) |
InChIキー |
MHNYFZUKHPYYCS-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)NC3=C(C2=O)C=C4C(=C3)C(=O)C5=CC=CC=C5N4 |
正規SMILES |
CC1=CC2=C(C=C1)NC3=C(C2=O)C=C4C(=C3)C(=O)C5=CC=CC=C5N4 |
その他のCAS番号 |
10228-01-0 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



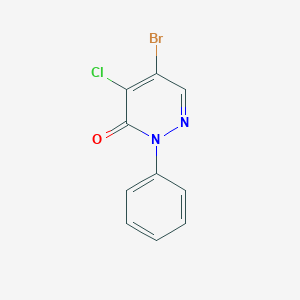
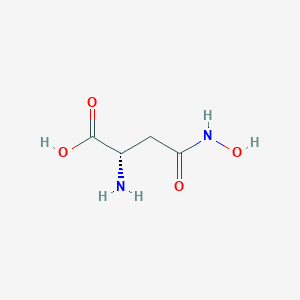
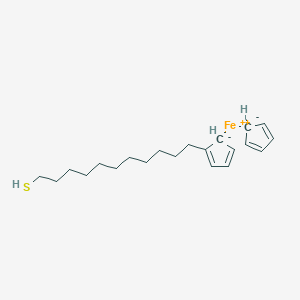
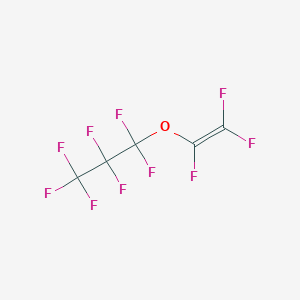
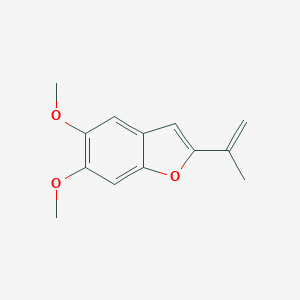
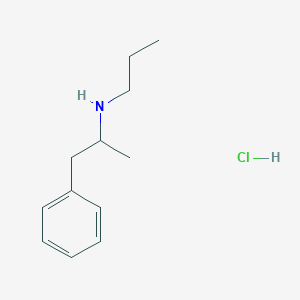

![2-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B158348.png)
